3-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazone linkage, and a chloronitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 3-chloro-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Uniqueness
3-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific structural features, such as the presence of a triazole ring and a chloronitrophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClN7O2 |
---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H8ClN7O2/c10-8-2-1-7(17(18)19)3-6(8)4-12-14-9-15-13-5-16(9)11/h1-5H,11H2,(H,14,15)/b12-4+ |
InChI Key |
JNCUOQQULSWBQJ-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=CN2N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=CN2N)Cl |
Origin of Product |
United States |
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